molecular formula C10H16Br2O3 B2781899 Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate CAS No. 2551118-35-3

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate

Cat. No.: B2781899
CAS No.: 2551118-35-3
M. Wt: 344.043
InChI Key: QABJLFIKZUCIBK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate (CAS 2551118-35-3) is a high-purity synthetic building block with the molecular formula C 10 H 16 Br 2 O 3 and a molecular weight of 344.04 . This compound is structurally characterized by an ethyl ester group and two reactive bromoalkyl functionalities, making it a versatile intermediate for various research applications. Its molecular framework suggests potential for use in the synthesis of complex organic molecules, including cyclic compounds and novel polymers. The presence of multiple reactive sites allows for sequential and selective chemical transformations, which is valuable in exploratory medicinal chemistry and materials science research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals .

Properties

IUPAC Name

ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABJLFIKZUCIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCC1)OCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate typically involves the bromination of a cyclobutyl precursor followed by esterification. One common method includes the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium ethoxide in ethanol.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Nucleophilic substitution: Substituted cyclobutyl acetates.

    Elimination: Cyclobutyl alkenes.

    Reduction: Cyclobutyl alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate has been investigated for its potential antitumor properties. It serves as an intermediate in synthesizing compounds that exhibit significant cytotoxicity against cancer cell lines. For instance, it has been utilized in the preparation of derivatives that target specific pathways involved in tumor growth .

Case Study : A study demonstrated that derivatives synthesized from this compound showed promising activity against various cancer types, highlighting its utility in developing new anticancer agents .

2. Drug Development
The compound is also being explored for its role as a precursor in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations allows it to be modified into compounds with enhanced biological activity or specificity .

Example : In one patent, this compound was used to synthesize adenosine receptor antagonists, which have implications in treating conditions like asthma and cardiovascular diseases .

Organic Synthesis Applications

1. Synthetic Intermediates
This compound is valuable as a synthetic intermediate in organic chemistry. Its structure allows for multiple functional group transformations, making it versatile for creating diverse chemical entities .

Reactions Involving this compound :

  • Nucleophilic Substitution Reactions : The bromine atoms can be replaced with various nucleophiles, leading to the formation of new compounds.
  • Cyclization Reactions : Its cyclobutyl moiety can participate in cyclization reactions, creating complex ring structures that are often found in natural products and pharmaceuticals .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryAntitumor activity and drug developmentSynthesis of anticancer agents
Organic SynthesisSynthetic intermediate for diverse chemical transformationsNucleophilic substitution and cyclization reactions
Pharmaceutical ResearchDevelopment of receptor antagonistsAdenosine receptor antagonists for cardiovascular treatment

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ester group can participate in various transformations. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in mechanistic studies and as a synthetic intermediate .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate with related bromoacetate esters:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents/Functional Groups Key Properties/Notes
This compound C₉H₁₃Br₂O₃ ~330.02* Not Provided Cyclobutyl, 2-bromoethoxy, bromoacetate High steric hindrance from cyclobutyl; dual bromine atoms enhance reactivity in SN2 reactions. Data on melting/boiling points unavailable .
Ethyl 2-bromo-2-cyclobutylacetate C₈H₁₃BrO₂ 221.094 21816-22-8 Cyclobutyl, bromoacetate Simpler analog lacking the 2-bromoethoxy group. Lower molecular weight and reduced reactivity compared to the target compound .
Ethyl bromoacetate C₄H₇BrO₂ 167.00 105-36-2 Bromoacetate Benchmark compound; widely used as an alkylating agent. Lower steric hindrance and higher volatility (boiling point: 158–160°C) .
Ethyl 2-bromo-2,2-difluoroacetate C₄H₅BrF₂O₂ 211.99 667-27-6 Difluoro, bromoacetate Electron-withdrawing fluorine atoms increase acidity (pKa ~1.5). Used in fluorinated building blocks .
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate C₁₁H₁₃BrO₃ 287.13 1131594-13-2 2-Methoxyphenyl, bromoacetate Aromatic substituent introduces resonance effects. Potential precursor for pharmaceuticals .
Ethyl 2-bromo-2-(phenyl-5-benzoxazolyl)acetate C₁₇H₁₃BrN₂O₃ ~385.20* Not Provided Benzoxazolyl, bromoacetate Heterocyclic group enhances stability and electronic diversity. Used in medicinal chemistry research .

*Calculated based on molecular formula.

Reactivity and Functional Group Analysis

  • Bromine Reactivity : The dual bromine atoms in the target compound make it highly reactive in cross-coupling and substitution reactions, similar to ethyl 2-bromo-2,2-dichloroacetate (CAS 109926-11-6), which has enhanced electrophilicity due to halogen atoms .
  • Electronic Effects : Compounds with electron-withdrawing groups (e.g., difluoro in ethyl 2-bromo-2,2-difluoroacetate) exhibit higher acidity and altered reaction pathways compared to the target compound .

Biological Activity

Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is a brominated organic compound with the molecular formula C10_{10}H16_{16}Br2_2O3_3. This compound has garnered attention in various fields of research due to its unique structure, which includes a cyclobutyl ring and an ethoxy group. Its potential biological activities make it a subject of interest for medicinal chemistry and pharmacological studies.

Chemical Structure

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}Br2_2O3_3
  • InChI Key : InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2_2,1H3_3

Synthesis

The synthesis of this compound typically involves:

  • Bromination of Cyclobutanone : The precursor is brominated to introduce bromine atoms.
  • Esterification : The brominated compound is then reacted with ethyl bromoacetate in the presence of a base, yielding the final product.

This synthesis route highlights the compound's reactivity towards nucleophiles and electrophiles, making it versatile for further chemical transformations.

This compound exhibits biological activity primarily through its ability to interact with various molecular targets. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, allowing the compound to participate in enzyme-inhibition studies and other biochemical assays.

Enzyme Interaction Studies

Research indicates that this compound may act as a potential inhibitor for specific enzymes due to its structural features. For instance, studies have shown that similar brominated compounds can inhibit cholinesterases and other enzymes involved in metabolic pathways, suggesting a possible mechanism for this compound .

Antimicrobial Properties

Preliminary studies have explored the antimicrobial properties of related brominated compounds, indicating potential efficacy against various bacterial strains. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation into its bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Enzyme Inhibition

A study focusing on enzyme interactions revealed that compounds with similar structural motifs exhibited significant inhibition against acetylcholinesterase (AChE). The IC50 values for these compounds ranged from 0.25 to 0.60 mg/mL, indicating strong inhibitory potential. Although direct studies on this compound are needed, these findings suggest it may share similar bioactivity profiles .

Case Study 2: Antimicrobial Activity

Research into related brominated compounds has demonstrated their ability to disrupt bacterial biofilms and inhibit growth in Gram-positive and Gram-negative bacteria. For instance, essential oils containing brominated components showed over 80% inhibition against E. coli at certain concentrations. This suggests that this compound could potentially exhibit comparable antimicrobial effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 2-bromo-2-cyclopropylacetateC7_7H11_{11}BrO2_2Potential enzyme inhibitor
Ethyl 4-bromophenylacetateC9_9H9_9BrO2_2Antimicrobial properties
Ethyl 2-bromobenzoateC9_9H9_9BrO2_2Known for enzyme inhibition

The comparative analysis indicates that while this compound shares structural similarities with other brominated compounds, its unique cyclobutyl ring may impart distinct biological activities.

Q & A

Q. What are the key synthetic routes for Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclobutane ring formation followed by bromoethoxy substitution. A common approach includes:

  • Step 1 : Cyclobutane precursor preparation via [2+2] cycloaddition or ring-closing metathesis.
  • Step 2 : Bromination using reagents like NBS (N-bromosuccinimide) under UV light or radical initiators.
  • Step 3 : Esterification with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) . Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent choice (acetone for faster kinetics), and catalyst loading (10 mol% for acid/base catalysts) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding in cyclobutyl protons (δ 4.2–4.8 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • X-ray Diffraction : Resolves strained cyclobutane ring geometry and confirms bromine positions (bond lengths: C-Br ~1.9 Å) .
  • IR Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Q. What are the common reactivity patterns of this compound in substitution and elimination reactions?

  • Nucleophilic Substitution : Bromine atoms at the cyclobutyl and ethoxy positions react with amines (e.g., benzylamine) or thiols, forming C-N or C-S bonds (DMF, 50°C) .
  • Elimination : Under strong bases (e.g., DBU), β-hydride elimination can yield cyclobutene derivatives, though competing substitution often requires careful base selection .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict bromine’s electronic effects:

  • Electrophilicity : The cyclobutyl bromine is more reactive due to ring strain (angle distortion >20°) .
  • Substitution vs. Elimination : Activation energies (ΔG‡) for SN2 (25 kcal/mol) vs. E2 (30 kcal/mol) pathways favor substitution under mild conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between NMR (dynamic averaging) and X-ray (static structure) data arise from:

  • Conformational Flexibility : Cyclobutane puckering in solution vs. solid state. Use variable-temperature NMR to identify fluxional behavior .
  • Crystallographic Disorder : Refine X-ray data with SHELXL (e.g., PART instructions) to model overlapping bromine positions .

Q. How does the compound’s strained cyclobutane ring influence its reactivity in ring-opening polymerizations?

The 90° bond angles in cyclobutane increase ring strain energy (~27 kcal/mol), enabling:

  • Radical Polymerization : Initiated by AIBN, forming polyesters with tunable Tg (60–80°C) .
  • Anionic Ring-Opening : Using t-BuOK, yielding telechelic oligomers for crosslinking applications .

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